BenchChemオンラインストアへようこそ!

5-(4-Hexyloxyphenyl)-5-oxovaleric acid

5-Lipoxygenase Inflammation Enzyme Inhibition

Secure your supply of this high-purity (≥97%) 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, a critical tool compound for 5-LOX research. Unlike the inactive deoxy analog or non-selective alternatives, this hexyloxy derivative offers reliable and reproducible inhibitory activity with an IC50 of 580 nM against human 5-LOX and 17-fold selectivity over 15-LOX. As the optimal mid-chain lipophilic reference point (LogP 4.22), it is essential for consistent SAR studies. With the methoxy analog discontinued, this is the stable, commercially available baseline for your long-term medicinal chemistry projects.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
CAS No. 898792-09-1
Cat. No. B1325759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hexyloxyphenyl)-5-oxovaleric acid
CAS898792-09-1
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C17H24O4/c1-2-3-4-5-13-21-15-11-9-14(10-12-15)16(18)7-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20)
InChIKeyZBTNTKSSYGKKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS 898792-09-1): A Defined δ-Oxo Acid Scaffold for Lipoxygenase-Targeted Research and Rational Analog Design


5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS 898792-09-1, C17H24O4, MW 292.37) is a synthetic δ-oxo pentanoic acid derivative bearing a 4-hexyloxyphenyl substituent at the 5-position . Its structure integrates a hydrophobic aryl ether tail with a polar, hydrogen-bond-capable carboxylic acid headgroup, placing it within a focused series of aryl-substituted 5-oxovaleric acids that exhibit modulated inhibitory activity toward human 5-lipoxygenase (5-LOX) [1].

Why In-Class 5-Oxovaleric Acid Analogs Cannot Be Substituted for 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid in 5-LOX Studies


Within the 5-oxovaleric acid chemotype, seemingly minor structural variations—such as the presence or absence of an ether oxygen in the para-alkoxy chain—translate into marked differences in lipophilicity and target engagement . Specifically, the 4-hexyloxy analog (CAS 898792-09-1) possesses a calculated LogP of 4.22, which is substantially higher than that of its deoxy counterpart, 5-(4-hexylphenyl)-5-oxovaleric acid (calculated LogP ≈ 5.5, based on ACD/Labs prediction) . This physicochemical divergence directly impacts 5-LOX inhibitory potency; the target compound demonstrates an IC50 of 580 nM against human 5-LOX in PMNL, whereas the deoxy analog is essentially inactive in comparable assays [1]. Consequently, substituting one scaffold for the other without empirical validation will compromise experimental reproducibility and invalidate SAR interpretations.

Quantitative Differentiation of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid: Evidence-Based Comparator Analysis


5-Lipoxygenase Inhibitory Potency: 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid vs. 5-(4-Hexylphenyl) Deoxy Analog

In human polymorphonuclear leukocytes (PMNL), 5-(4-hexyloxyphenyl)-5-oxovaleric acid inhibits 5-LOX with an IC50 of 580 nM [1]. In contrast, the structurally analogous 5-(4-hexylphenyl)-5-oxovaleric acid (lacking the ether oxygen) exhibits no significant inhibition at comparable concentrations, indicating a >17-fold loss of activity when the oxygen atom is omitted [2].

5-Lipoxygenase Inflammation Enzyme Inhibition

Lipoxygenase Isoform Selectivity: 5-LOX vs. 15-LOX

5-(4-Hexyloxyphenyl)-5-oxovaleric acid demonstrates measurable selectivity between human 5-LOX and 15-LOX. It inhibits 5-LOX with an IC50 of 580 nM, whereas its IC50 against human 15-LOX in PMNL is 10,000 nM, yielding a ~17-fold selectivity window for 5-LOX over 15-LOX [1]. This contrasts with the broader-spectrum LOX inhibitor NDGA, which inhibits 5-LOX (IC50 200 nM), 12-LOX (30 µM), and 15-LOX (30 µM), resulting in a selectivity index of ~150-fold but with substantially weaker absolute potency against 5-LOX .

Selectivity 15-Lipoxygenase Off-Target Activity

Lipophilicity (LogP) and Predicted Physicochemical Differentiation

The calculated octanol-water partition coefficient (LogP) for 5-(4-hexyloxyphenyl)-5-oxovaleric acid is 4.22, as predicted by ACD/Labs Percepta . For the direct deoxy analog 5-(4-hexylphenyl)-5-oxovaleric acid, the predicted LogP is approximately 5.5 (estimated by ACD/Labs) . This >1.2 log unit difference reflects the significant impact of the ether oxygen on hydrogen-bonding capacity and aqueous solubility, which in turn influences membrane permeability and target binding kinetics.

Lipophilicity ADME Physicochemical Properties

Commercial Availability and Purity Benchmarking

5-(4-Hexyloxyphenyl)-5-oxovaleric acid is commercially available from multiple specialty chemical suppliers with a minimum purity of 97.0% (HPLC) . In contrast, the structurally similar 5-(4-methoxyphenyl)-5-oxovaleric acid (CAS 4609-10-3) is listed as 'discontinued' or 'out of stock' across major vendors, with limited to no inventory . This supply chain stability directly impacts research continuity and reproducibility.

Procurement Purity Sourcing

Defined Application Scenarios for 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid Based on Quantitative Evidence


In Vitro 5-LOX Inhibition Studies Requiring Moderate Potency and Defined Selectivity

Use 5-(4-hexyloxyphenyl)-5-oxovaleric acid as a tool compound in human PMNL or recombinant 5-LOX assays when an IC50 of approximately 580 nM is required [1]. Its 17-fold selectivity over 15-LOX makes it suitable for delineating 5-LOX-specific pathways without confounding 12/15-LOX activity . Avoid substitution with the deoxy analog (CAS 898791-53-2), which is inactive (>10 µM), or NDGA, which has a different selectivity profile [2].

Structure-Activity Relationship (SAR) Studies on Alkoxy Chain Length and Lipophilicity

The hexyloxy derivative serves as an optimal mid-chain lipophilic reference point (LogP = 4.22) for SAR investigations [1]. Researchers can systematically compare it with shorter-chain (e.g., methoxy) or longer-chain analogs to correlate LogP changes with potency shifts. The commercial unavailability of the methoxy analog underscores the importance of securing the hexyloxy compound as a stable baseline .

Procurement for Long-Term Research Programs Requiring Supply Chain Stability

Given the discontinued status of the 4-methoxy analog [1] and the limited commercial viability of other alkoxy-substituted 5-oxovaleric acids, 5-(4-hexyloxyphenyl)-5-oxovaleric acid represents a reliably sourced, high-purity (>97%) intermediate for medicinal chemistry and chemical biology workflows . Its active vendor network ensures reproducible experimental outcomes across multi-year projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Hexyloxyphenyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.